3-METHYL-5-PHENYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms.
Mechanism of Action
Target of Action
Pyrazole derivatives have been found in many biologically active molecules and agrochemicals , and they have been applied to treat various diseases .
Mode of Action
The modification of the structural profile by altering the 1-, 3-, or 4-position substituent in the pyrazole ring affects some bioactivities remarkably .
Biochemical Pathways
Pyrazole derivatives have been described as useful synthons of various heterocycles .
Result of Action
Pyrazole derivatives have been applied to treat various diseases, indicating their significant biological effects .
Biochemical Analysis
Biochemical Properties
5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with D-amino acid oxidase (DAO), where 5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid acts as an inhibitor . This inhibition protects DAO cells from oxidative stress induced by D-Serine. Additionally, the compound has been shown to prevent formalin-induced tonic pain . These interactions highlight the compound’s potential in modulating biochemical pathways and therapeutic applications.
Cellular Effects
The effects of 5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to protect cells from oxidative stress, which is crucial for maintaining cellular homeostasis . Furthermore, its role in inhibiting D-amino acid oxidase suggests potential neuroprotective effects, as oxidative stress is a known factor in neurodegenerative diseases.
Molecular Mechanism
At the molecular level, 5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid exerts its effects through specific binding interactions with biomolecules. The compound’s inhibition of D-amino acid oxidase is a key mechanism, where it binds to the enzyme and prevents its activity . This inhibition reduces the production of reactive oxygen species, thereby protecting cells from oxidative damage. Additionally, the compound may influence gene expression by modulating transcription factors and signaling pathways involved in oxidative stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid have been studied over time to understand its stability, degradation, and long-term impacts on cellular function. The compound has shown stability under various experimental conditions, maintaining its inhibitory effects on D-amino acid oxidase over extended periods . Long-term studies have indicated that the compound can consistently protect cells from oxidative stress, suggesting its potential for chronic therapeutic applications.
Dosage Effects in Animal Models
The effects of 5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits D-amino acid oxidase and protects against oxidative stress without causing adverse effects . At higher doses, there may be threshold effects, including potential toxicity or adverse reactions. It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing risks.
Metabolic Pathways
5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s inhibition of D-amino acid oxidase affects the metabolic flux of D-amino acids, reducing the production of reactive oxygen species . This interaction highlights the compound’s role in modulating metabolic pathways related to oxidative stress and cellular protection.
Transport and Distribution
The transport and distribution of 5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid within cells and tissues are critical for its biological activity. The compound is likely transported via specific transporters or binding proteins that facilitate its cellular uptake and distribution . Understanding these mechanisms is essential for optimizing its therapeutic applications and ensuring effective delivery to target tissues.
Subcellular Localization
The subcellular localization of 5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with D-amino acid oxidase and other biomolecules, ensuring its efficacy in modulating biochemical pathways and protecting cells from oxidative stress.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-phenyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of hydrazines with 1,3-diketones. One common method includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another approach involves the reaction of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid with concentrated nitric and sulfuric acids .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of pyrazole synthesis, such as multicomponent reactions and cyclocondensation, are likely employed on a larger scale .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, using reagents like halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide) under controlled temperatures.
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic compounds .
Scientific Research Applications
3-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
- 3-Methyl-2-phenylpyrazole-4-carboxylic acid
- 4-Benzyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
3-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit DAO selectively makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-7-9(11(14)15)10(13-12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBNXQFYFKZFOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593011 |
Source
|
Record name | 5-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30593011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54952-71-5 |
Source
|
Record name | 5-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30593011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.